molecular formula C17H13NO6 B2825444 4-Methoxyphenyl 6-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate CAS No. 1349070-58-1

4-Methoxyphenyl 6-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate

Cat. No.: B2825444
CAS No.: 1349070-58-1
M. Wt: 327.292
InChI Key: OTFIYJFEIKDOGO-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 6-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate is a complex organic compound with the molecular formula C17H13NO6. It is characterized by its unique structure, which includes a benzoxazole ring system and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 6-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2-aminophenol derivatives with carboxylic acid derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 6-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule, such as the methoxy group and the acetyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically require acidic conditions and elevated temperatures.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed in anhydrous solvents to prevent hydrolysis.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, 4-Methoxyphenyl 6-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for probing biological pathways.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-Methoxyphenyl 6-acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. Further research is needed to elucidate the exact mechanisms and identify the key targets involved.

Comparison with Similar Compounds

  • Benzoxazole Derivatives: Other benzoxazole derivatives share similar structural features but may differ in the presence of substituents or functional groups.

  • Phenyl Esters: Compounds with phenyl ester groups are structurally related and may exhibit similar chemical properties.

Uniqueness: . Its methoxyphenyl group and acetyl moiety provide distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(4-methoxyphenyl) 6-acetyl-2-oxo-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-10(19)11-3-8-14-15(9-11)24-17(21)18(14)16(20)23-13-6-4-12(22-2)5-7-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFIYJFEIKDOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)C(=O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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